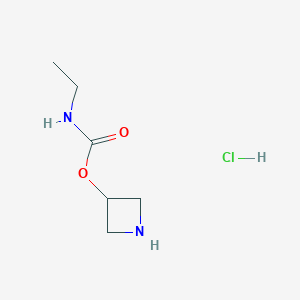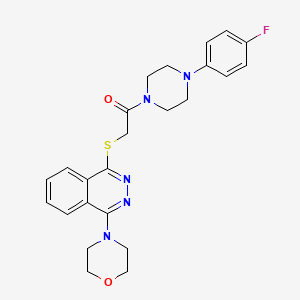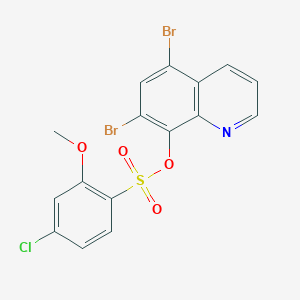
5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate” is a complex organic molecule that contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains bromine, chlorine, and sulfonate groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The presence of bromine and chlorine atoms would add to the complexity due to their size and electron withdrawing nature .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the electron withdrawing bromine and chlorine atoms, as well as the electron donating methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine and chlorine atoms would likely make it relatively heavy and possibly volatile .科学的研究の応用
Synthesis and Antimicrobial Activities
A study by Dixit et al. (2010) discusses the synthesis of a novel bi-dentate ligand with significant antimicrobial and antifungal activities, utilizing moieties related to 8-hydroxyquinolines and sulfonamides. This highlights the potential of such compounds in developing new antimicrobial agents (Dixit et al., 2010).
Chemoselective Synthesis for Antimicrobial Evaluation
Krishna (2018) explored the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, demonstrating potent antibacterial and antifungal activities among synthesized compounds. This work suggests the therapeutic potential of sulfonate derivatives in treating microbial infections (Krishna, 2018).
Antioxidant Activity from Marine Sources
Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, some of which showed potent antioxidant activities. This research indicates the potential of bromophenol derivatives in developing natural antioxidant agents (Li et al., 2011).
Application in Tubulin Polymerization Inhibition
Lee et al. (2011) investigated the impact of various bridging groups on the biological activity of 5-amino-2-aroylquinolines, with certain derivatives showing significant antiproliferative activity and the ability to inhibit tubulin polymerization. This work contributes to the understanding of the structural activity relationships in cancer therapy (Lee et al., 2011).
Catalytic Applications
Conelly-Espinosa and Morales-Morales (2010) described the use of a palladium complex with 8-hydroxyquinoline-5-sulfonic acid as a highly efficient catalyst for Suzuki–Miyaura cross-couplings in water, illustrating the compound's utility in green chemistry applications (Conelly-Espinosa & Morales-Morales, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2ClNO4S/c1-23-13-7-9(19)4-5-14(13)25(21,22)24-16-12(18)8-11(17)10-3-2-6-20-15(10)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDYXEPCNPFVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

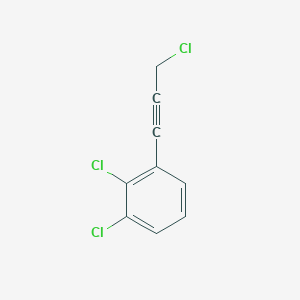
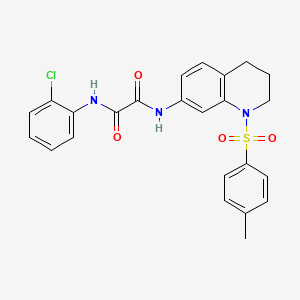
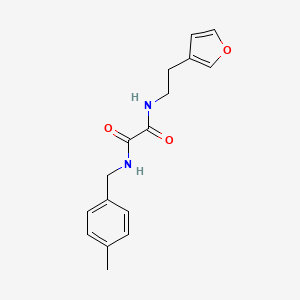
![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2725117.png)

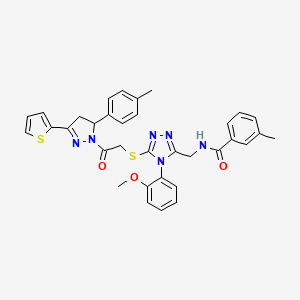

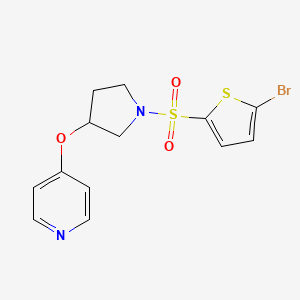


![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)
